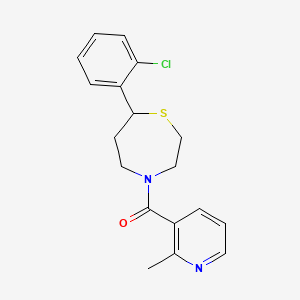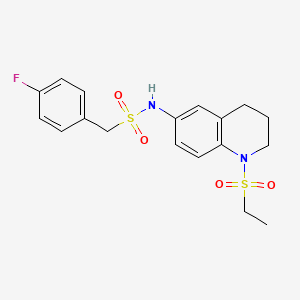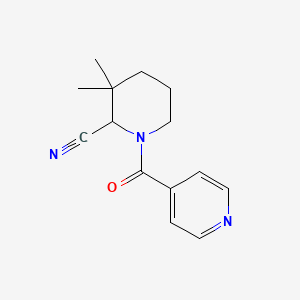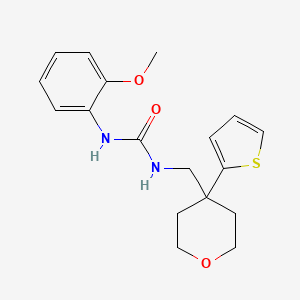
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative and has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the calcium signaling pathway. The modulation of these pathways leads to the analgesic and antidepressant effects observed with the use of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone are primarily related to its binding to the sigma-1 receptor. The activation of this receptor leads to the modulation of various signaling pathways, including the calcium signaling pathway. This modulation results in the observed analgesic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone in lab experiments is its specificity for the sigma-1 receptor. This specificity allows for the targeting of this receptor and the modulation of its signaling pathways. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments.
Future Directions
There are several future directions for the use of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone in scientific research. One such direction is the exploration of its potential as a treatment for neuropathic pain. Another direction is the investigation of its effects on other physiological processes, including addiction and neurodegenerative diseases. Additionally, the development of more specific and less toxic analogs of this compound is an area of future research.
Conclusion:
In conclusion, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a thiazepane derivative that has potential applications in scientific research. Its specificity for the sigma-1 receptor allows for the modulation of various signaling pathways, resulting in analgesic and antidepressant effects. While there are limitations to its use in lab experiments, there are several future directions for its exploration as a treatment for various physiological processes.
Synthesis Methods
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone has been achieved through various methods. One such method involves the reaction of 2-chlorophenyl isothiocyanate with 2-methyl-3-pyridylamine in the presence of triethylamine in dichloromethane. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone has been found to have potential applications in scientific research. One such application is its use as a ligand for the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction. The binding of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone to the sigma-1 receptor has been found to have analgesic and antidepressant effects.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)



![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)




![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
